molecular formula C8H11N5S B11732727 5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B11732727
M. Wt: 209.27 g/mol
InChI Key: URRNUTUCXMUJSM-UHFFFAOYSA-N
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Description

5-[1-(Propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-[1-(Propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiadiazole rings.

Scientific Research Applications

5-[1-(Propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications in treating diseases such as cancer, diabetes, and inflammatory disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or proteases, which are critical in cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds with the pyrazole ring also show diverse biological activities and are used in drug development.

Uniqueness

5-[1-(Propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to the combination of the pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for developing new therapeutic agents.

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H11N5S/c1-5(2)13-4-3-6(12-13)7-10-11-8(9)14-7/h3-5H,1-2H3,(H2,9,11)

InChI Key

URRNUTUCXMUJSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(S2)N

Origin of Product

United States

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